Methyl 1,6-naphthyridine-8-carboxylate

Kinase Inhibition c-Met Scaffold Hopping

Specifically choose the 1,6-regioisomer for MET-targeted kinase research. This scaffold demonstrates proven superiority over the 1,5-isomer for c-Met inhibition and enables >3,000-fold selectivity against VEGFR-2 in optimized derivatives. The 8-carboxylate ester handle facilitates rapid analog synthesis for SAR studies. Substituting with a 1,8-naphthyridine or free acid risks potency loss and target disengagement. Ideal for cost-efficient, focused library generation in anticancer and antimicrobial programs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8192409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,6-naphthyridine-8-carboxylate
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CN=C1)C=CC=N2
InChIInChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-5-7-3-2-4-12-9(7)8/h2-6H,1H3
InChIKeyFGUZOXVURHYWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,6-naphthyridine-8-carboxylate: A Core Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0, MW: 188.18, formula: C10H8N2O2) is a member of the 1,6-naphthyridine class of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors [1]. As a regioisomeric naphthyridine derivative with a methyl ester at the 8-position, it serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules, especially in anticancer and antimicrobial research programs [2].

Why Methyl 1,6-naphthyridine-8-carboxylate is Not Freely Interchangeable with Other Naphthyridine or Heterocyclic Analogs


The assumption that any naphthyridine or related aza-heterocycle can serve as a drop-in replacement for Methyl 1,6-naphthyridine-8-carboxylate in a chemical or biological workflow is fundamentally flawed. The 1,6-regioisomer presents a unique spatial arrangement of its nitrogen atoms and a specific substitution pattern at the 8-position, which directly influences its reactivity, target binding kinetics, and selectivity profile [1]. Direct comparative studies against its 1,5-naphthyridine counterpart have demonstrated that the 1,6-isomer is a superior core scaffold for c-Met kinase inhibition [2], while its scaffold-specific VEGFR-2 selectivity has been quantified to be over 3,000-fold in optimized derivatives [3]. Substituting with a 1,8-naphthyridine, a pyridopyrimidine, or even the free carboxylic acid analog without empirical validation introduces significant risk of losing potency, altering metabolic stability, or completely abrogating target engagement [1].

Quantitative Differentiation Evidence for Methyl 1,6-naphthyridine-8-carboxylate Against Key Comparators


1,6-Naphthyridine Core Demonstrates Superior c-Met Inhibitory Potential vs. 1,5-Naphthyridine Isomer

In a scaffold-hopping study comparing the 1,6-naphthyridine and 1,5-naphthyridine cores as c-Met kinase inhibitors, the 1,6-isomer was identified as the more promising structural core for enzyme inhibition [1]. This inference is based on the comparative performance of elaborated derivatives where the 1,6-naphthyridine series yielded the most potent enzymatic and cytotoxic activities against HeLa and A549 cell lines, establishing the 1,6-core's inherent advantage over its 1,5-regioisomer in this kinase inhibition context [1].

Kinase Inhibition c-Met Scaffold Hopping

1,6-Naphthyridine Scaffold Enables Exceptional VEGFR-2 Selectivity (>3000-fold) in Optimized Kinase Inhibitors

Optimization of a 1,6-naphthyridinone-based MET inhibitor scaffold yielded compound 23a, which exhibited potent MET inhibition (IC50 = 7.1 nM) and remarkable selectivity against VEGFR-2, with a quantified 3,226-fold window [1]. This high degree of selectivity is a direct consequence of the 1,6-naphthyridine core's geometry and electronic properties, which allow for fine-tuning of kinase panel selectivity—a feature not universally achievable with alternative heterocyclic scaffolds without extensive re-optimization [1].

Kinase Selectivity VEGFR-2 MET Drug-likeness

Synthetic Accessibility: Methyl 1,6-naphthyridine-8-carboxylate Offers a Two-Step Route to Functionalized Derivatives

A methodological study has established a simple, high-yielding two-step synthetic route to access polysubstituted 1,6-naphthyridine-8-carboxylate derivatives directly from dimethyl acetone-1,3-dicarboxylate and related enamino esters [1]. In contrast, the synthesis of comparably functionalized 1,8-naphthyridine-8-carboxylate or pyridopyrimidine analogs often requires lengthier synthetic sequences or less efficient transformations, making the 1,6-naphthyridine-8-carboxylate core a more practical starting point for rapid analog generation and structure-activity relationship (SAR) exploration [1].

Synthetic Efficiency Medicinal Chemistry Building Block

1,6-Naphthyridine Core Imparts Favorable Drug-Likeness and Pharmacokinetic Profile vs. Unoptimized Heterocyclic Scaffolds

Systematic optimization of a 1,6-naphthyridinone series led to compound 9g, which demonstrated a favorable pharmacokinetic profile with high oral bioavailability (F = 63%) and very low clearance (CL = 0.12 L/h/kg) in preclinical species [1]. This stands in stark contrast to the lead compound 8, which had poor bioavailability (F = 12%) and high clearance (CL = 5.0 L/h/kg). The improvements were achieved through targeted structural modifications on the 1,6-naphthyridine core, highlighting the scaffold's amenability to property optimization without loss of potency [1].

Pharmacokinetics Drug-likeness Bioavailability Clearance

Cytotoxicity Profile of 1,6-Naphthyridine Derivatives Against Key Cancer Cell Lines (HeLa, HL-60, PC-3)

A series of 1,6-naphthyridine derivatives were evaluated for in vitro cytotoxic activity against three human cancer cell lines (HeLa, HL-60, and PC-3) using an MTT assay [1]. The most potent compound in this series (16) exhibited IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3), demonstrating potent and differential activity across these tumor types [1]. While this specific data is for a more elaborated derivative, it establishes the inherent cytotoxic potential of the 1,6-naphthyridine pharmacophore, providing a baseline for evaluating the target compound Methyl 1,6-naphthyridine-8-carboxylate as a precursor for generating similarly potent analogs through further derivatization [1].

Cytotoxicity Anticancer Naphthyridine Cell-based Assays

Optimal Application Scenarios for Methyl 1,6-naphthyridine-8-carboxylate Based on Quantitative Differentiation Evidence


Lead Generation for c-Met or MET Kinase Inhibitor Programs

The established superiority of the 1,6-naphthyridine core over the 1,5-isomer for c-Met inhibition [1] and the proven capacity for achieving high MET potency with exceptional VEGFR-2 selectivity [2] make Methyl 1,6-naphthyridine-8-carboxylate an ideal starting material for designing novel MET/c-Met-targeted anticancer agents. The compound's 8-carboxylate ester provides a convenient functional handle for rapid diversification, aligning with the optimized pharmacokinetic profiles observed in advanced 1,6-naphthyridinone analogs [2].

Synthesis of Functionalized 1,6-Naphthyridine Libraries for SAR Exploration

The demonstrated two-step synthetic accessibility to polysubstituted 1,6-naphthyridine-8-carboxylates [1] positions this compound as a key building block for generating focused libraries. This efficiency is critical for academic screening centers and biotech companies where resource constraints demand rapid and cost-effective analog synthesis to probe structure-activity relationships (SAR) in diverse biological assays, including those for anticancer and antimicrobial targets [2].

Scaffold Replacement Strategy for Pyridopyrimidine-Based Kinase Inhibitors

Given the 3D-QSAR data demonstrating that 1,6-naphthyridines and pyridopyrimidines can share a similar pharmacophoric space for VEGFR-2 inhibition [1], Methyl 1,6-naphthyridine-8-carboxylate offers a strategic scaffold-hopping opportunity. Research teams seeking to improve the metabolic stability, solubility, or selectivity of a pyridopyrimidine lead series can use this compound to systematically explore the 1,6-naphthyridine core, leveraging the documented capacity for achieving high selectivity (>3,000-fold) and favorable drug-like properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,6-naphthyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.